![molecular formula C7H11NS B14472000 2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- CAS No. 72314-64-8](/img/structure/B14472000.png)
2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- is an organic compound with the molecular formula C7H11NS. It is characterized by the presence of a nitrile group (–C≡N) and a thioether group (–S–) attached to a propenenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- typically involves the reaction of propenenitrile with tert-butylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the propenenitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted propenenitrile derivatives.
科学研究应用
2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and thioethers.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets through its nitrile and thioether groups. The nitrile group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Propenenitrile, 3-(dimethylamino)-2-[(1,1-dimethylethyl)thio]-: Contains a dimethylamino group instead of a simple propenenitrile backbone.
2-Propenenitrile, 2-[[(1,1-dimethylethyl)thio]methyl]-: Features an additional methyl group attached to the thioether.
属性
CAS 编号 |
72314-64-8 |
|---|---|
分子式 |
C7H11NS |
分子量 |
141.24 g/mol |
IUPAC 名称 |
2-tert-butylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)9-7(2,3)4/h1H2,2-4H3 |
InChI 键 |
GATHBWWYDAUOHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC(=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


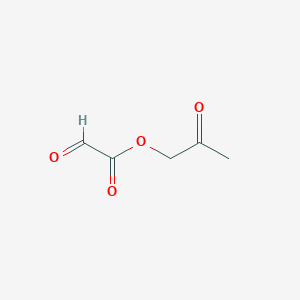

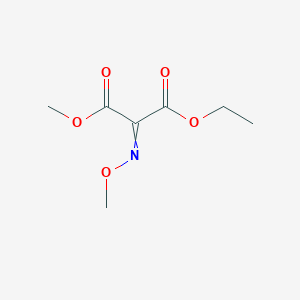

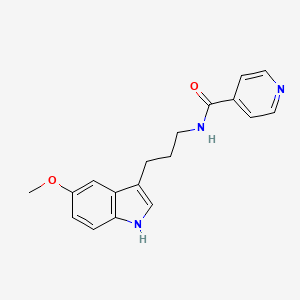
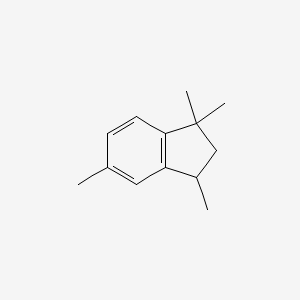

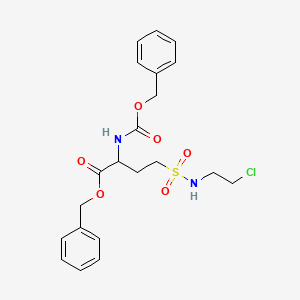
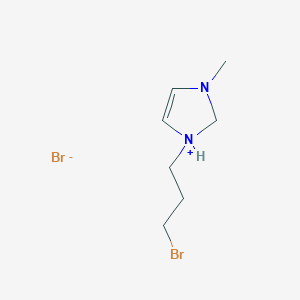

![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
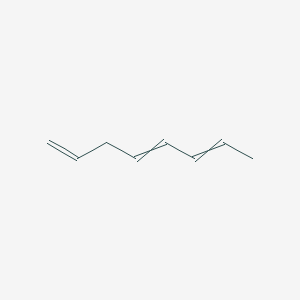
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
